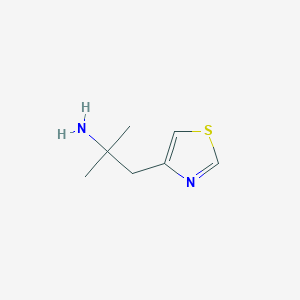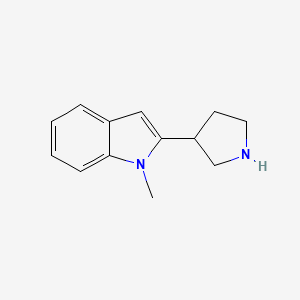
1-methyl-2-(pyrrolidin-3-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-2-(pyrrolidin-3-yl)-1H-indole is a compound that features a pyrrolidine ring fused to an indole structure
Vorbereitungsmethoden
The synthesis of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . Industrial production methods often employ microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency .
Analyse Chemischer Reaktionen
1-methyl-2-(pyrrolidin-3-yl)-1H-indole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer and antibacterial activities . Additionally, it is used in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of 1-methyl-2-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to certain proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
1-methyl-2-(pyrrolidin-3-yl)-1H-indole can be compared with other similar compounds, such as pyrrolidine derivatives and indole derivatives. These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For instance, pyrrolidine derivatives are known for their versatility in drug discovery, while indole derivatives are widely studied for their diverse pharmacological activities .
Eigenschaften
Molekularformel |
C13H16N2 |
|---|---|
Molekulargewicht |
200.28 g/mol |
IUPAC-Name |
1-methyl-2-pyrrolidin-3-ylindole |
InChI |
InChI=1S/C13H16N2/c1-15-12-5-3-2-4-10(12)8-13(15)11-6-7-14-9-11/h2-5,8,11,14H,6-7,9H2,1H3 |
InChI-Schlüssel |
KKHGCBKBRXVBCN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C=C1C3CCNC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


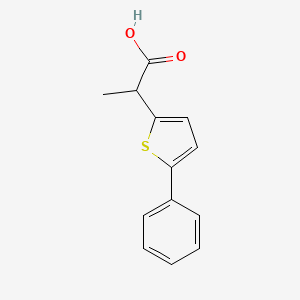


![2-{3-Bromo-5-[(fluorosulfonyl)oxy]phenyl}aceticacid](/img/structure/B13595000.png)
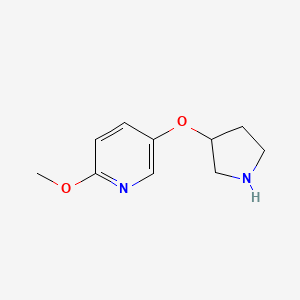
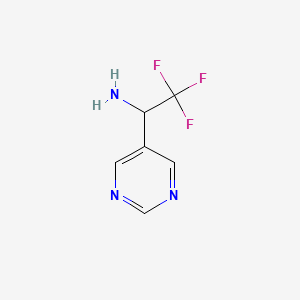

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
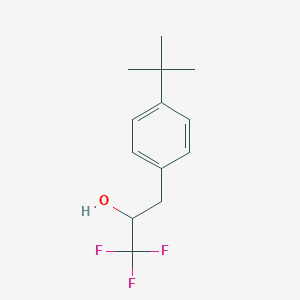

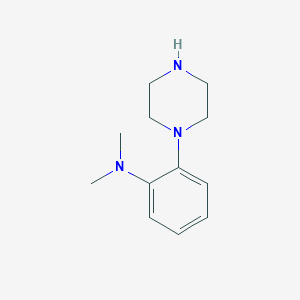
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)

